molecular formula C13H12N3NaO5S B11930724 BLI-489 hydrate

BLI-489 hydrate

Cat. No.: B11930724
M. Wt: 345.31 g/mol
InChI Key: FOAVDIXLMXLMAH-UVEQJXRBSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BLI-489 hydrate involves the formation of a penem core structure, which is achieved through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: BLI-489 hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified β-lactamase inhibitory activity .

Mechanism of Action

BLI-489 hydrate exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. The compound binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its broad-spectrum activity against class A, class C, and some class D β-lactamases. This broad-spectrum activity makes it a valuable tool in combating antibiotic resistance .

Properties

Molecular Formula

C13H12N3NaO5S

Molecular Weight

345.31 g/mol

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1

InChI Key

FOAVDIXLMXLMAH-UVEQJXRBSA-M

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Origin of Product

United States

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